Cas no 138124-05-7 (1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-)

1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 化学的及び物理的性質
名前と識別子
-
- 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-
- 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS,7aR)-
- G74315
- SCHEMBL15613113
- (3AS,7AR)-3,3A,7,7A-TETRAHYDROISOBENZOFURAN-1(6H)-ONE
- 138124-05-7
-
- インチ: InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1
- InChIKey: GEWKOBVSQGLPLX-RNFRBKRXSA-N
- ほほえんだ: C1CC2C(COC2=O)C=C1
計算された属性
- せいみつぶんしりょう: 138.068079557g/mol
- どういたいしつりょう: 138.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-250mg |
(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |
138124-05-7 | 97% | 250mg |
¥6370 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-1g |
(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |
138124-05-7 | 97% | 1g |
¥13720 | 2023-03-01 | |
1PlusChem | 1P029ID1-100mg |
(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |
138124-05-7 | 95% | 100mg |
$655.00 | 2024-06-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706829-100mg |
(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |
138124-05-7 | 97% | 100mg |
¥3822 | 2023-03-01 | |
1PlusChem | 1P029ID1-250mg |
(3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |
138124-05-7 | 95% | 250mg |
$1067.00 | 2024-06-21 |
1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)- 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis)-に関する追加情報
Introduction to 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis) and Its Significance in Modern Chemical Research
The compound identified by the CAS number 138124-05-7, known chemically as 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis), represents a fascinating molecule with a rich structural framework and significant potential in various scientific applications. This heterocyclic compound belongs to the isobenzofuranone class, characterized by its fused benzene and furan rings, which contribute to its unique electronic and steric properties. The specific configuration denoted by (3aS-cis) highlights the stereochemical precision of the molecule, which is often a critical factor in its biological activity and reactivity.
Isobenzofuranones have garnered considerable attention in the chemical biology field due to their structural versatility and biological relevance. These compounds are frequently found as intermediates or bioactive molecules in natural products and synthetic drug candidates. The tetrahydro derivative of this compound, particularly with the (3aS-cis) configuration, exhibits distinct chemical behavior that has been explored in recent research for potential applications in medicinal chemistry and material science.
Recent studies have focused on the synthesis and functionalization of 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis) to develop novel pharmacophores. Researchers have leveraged its rigid bicyclic scaffold to design molecules with enhanced binding affinity to target proteins. For instance, modifications at the 3a position have been shown to modulate interactions with enzymes involved in metabolic pathways. This has opened up avenues for exploring its role in therapeutic interventions for conditions such as inflammation and neurodegeneration.
The stereochemistry of this compound is particularly noteworthy. The (3aS-cis) configuration influences not only its physical properties but also its biological interactions. Computational studies have demonstrated that this specific arrangement optimizes binding to certain receptor sites while minimizing off-target effects. Such precision is crucial in drug design, where subtle differences in molecular geometry can significantly alter efficacy and safety profiles.
In addition to its pharmaceutical potential, 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis) has been investigated for its role in materials science. Its rigid structure and ability to form stable complexes make it a promising candidate for developing advanced polymers and coordination complexes with applications in catalysis and sensing technologies. Recent advancements in polymer chemistry have seen this compound incorporated into frameworks designed for high thermal stability and mechanical strength.
The synthesis of this compound presents both challenges and opportunities. Traditional methods often require multi-step processes with careful control of reaction conditions to achieve the desired stereochemistry. However, recent innovations in catalytic asymmetric synthesis have provided more efficient routes to produce enantiomerically pure forms of this molecule. These advances not only streamline production but also enhance accessibility for further research.
Biologically speaking, derivatives of 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis) have shown promise as modulators of biological pathways associated with diseases like cancer and autoimmune disorders. Preclinical studies have highlighted its ability to interact with key signaling molecules without significant toxicity. While further research is needed to fully understand its therapeutic potential, these findings underscore the importance of exploring structurally diverse molecules like this one for future drug development.
The chemical community continues to be intrigued by the possibilities offered by compounds like 1(3H)-Isobenzofuranone, 3a,6,7,7a-tetrahydro-, (3aS-cis) due to their unique structural features and functional versatility. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of such molecules are likely to expand even further. Researchers are optimistic that continued investigation will uncover new ways to harness their properties for both medical and industrial uses.
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